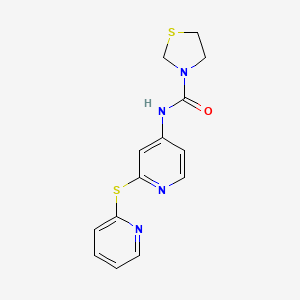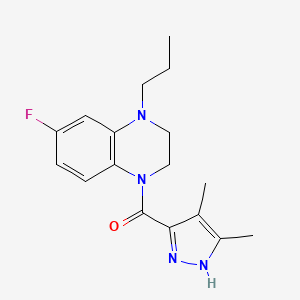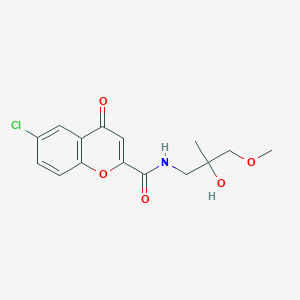![molecular formula C18H20ClF3N2O3 B7427251 N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7427251.png)
N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the 4-chloro-2-(trifluoromethyl)phenyl group: This step often involves a nucleophilic substitution reaction where a suitable nucleophile attacks a halogenated aromatic compound.
Addition of the hydroxyethyl group: This can be done through an alkylation reaction using an appropriate alkylating agent.
Attachment of the prop-2-enoyl group: This step typically involves an acylation reaction using acryloyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of alcohol-containing derivatives.
Substitution: Formation of substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for certain targets, while the hydroxyethyl and prop-2-enoyl groups can influence its solubility and cellular uptake.
Comparación Con Compuestos Similares
N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide can be compared with other compounds that have similar structures or functional groups:
This compound: Similar in structure but may have different substituents on the aromatic ring or piperidine ring.
4-chloro-2-(trifluoromethyl)aniline: Shares the 4-chloro-2-(trifluoromethyl)phenyl group but lacks the piperidine and prop-2-enoyl groups.
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Contains a similar aromatic ring but has different substituents and lacks the piperidine ring.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties.
Propiedades
IUPAC Name |
N-[1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF3N2O3/c1-2-16(26)24-7-5-11(6-8-24)17(27)23-15(10-25)13-4-3-12(19)9-14(13)18(20,21)22/h2-4,9,11,15,25H,1,5-8,10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOVUZOOXIWBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC(CO)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxopyrrolidin-1-yl)-N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7427175.png)
![N-(1-methylindol-6-yl)-2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7427180.png)
![[3-(3-Bromophenyl)-2-oxopropyl] 4-(3-fluorophenyl)-2-methyl-4-oxobutanoate](/img/structure/B7427183.png)
![2-ethyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7427187.png)

![2-ethyl-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7427204.png)
![4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B7427210.png)
![Tert-butyl 2-[(4-carbamoylphenyl)carbamoyl]morpholine-4-carboxylate](/img/structure/B7427215.png)
![6-methyl-N-[(2-methyl-3-nitrophenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7427219.png)

![1-[5-[1-(3-Chloro-2-fluorophenyl)ethylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7427248.png)
![4-[2-[[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]amino]propanoylamino]benzamide](/img/structure/B7427252.png)
![3-chloro-N-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]-4-nitrobenzamide](/img/structure/B7427263.png)
